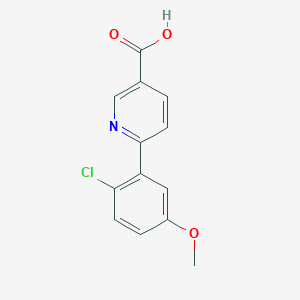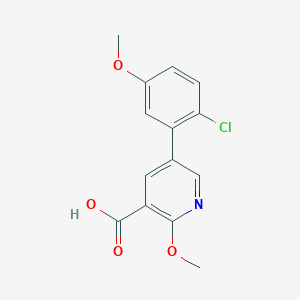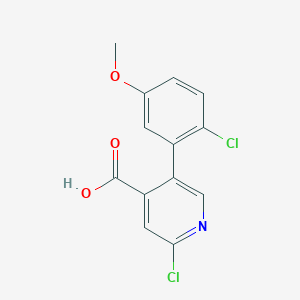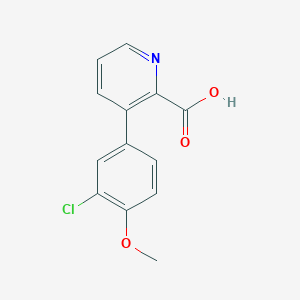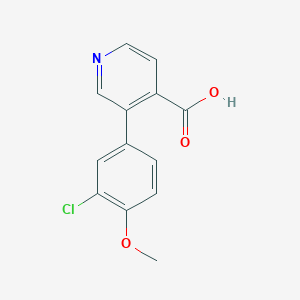
3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% (3-CMI-95) is a synthetic compound that has been studied for its potential applications in scientific research. It is an aromatic compound composed of a phenyl group, a methyl group, and a chlorine atom bound to an isonicotinic acid moiety. 3-CMI-95 has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in studies of the biochemical and physiological effects of drugs and other compounds on living organisms. In addition, it has been used in laboratory experiments to study the mechanism of action of various compounds. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds.
作用機序
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% is not fully understood. However, it is known to interact with certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase. It is thought that these interactions may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% have not been extensively studied. However, it has been shown to have some effects on the nervous system, including an increase in acetylcholine levels and a decrease in monoamine oxidase activity. It has also been shown to have some effects on the cardiovascular system, including an increase in heart rate and a decrease in blood pressure.
実験室実験の利点と制限
The advantages of using 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% in laboratory experiments include its high purity and its ability to be synthesized in a laboratory setting. Additionally, it can be used to study the biochemical and physiological effects of drugs and other compounds on living organisms. The main limitation of using 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for research on 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as research into its potential applications in laboratory experiments and organic synthesis. Additionally, further research into its mechanism of action may help to better understand its effects on the body. Finally, research into the safety and toxicity of 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% may help to better understand its potential risks and benefits.
合成法
3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One such method involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with sodium hydroxide and isonicotinic acid. The reaction is conducted in aqueous solution at room temperature and yields a 95% pure product. The product can then be crystallized and filtered to obtain a high-purity product.
特性
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-11(12)14)10-7-15-5-4-9(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKAXMTNHOGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687929 |
Source


|
| Record name | 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-89-8 |
Source


|
| Record name | 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391846.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)
